molecular formula C16H16N2O3S2 B2359635 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1421480-55-8

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2359635
CAS No.: 1421480-55-8
M. Wt: 348.44
InChI Key: LAIPKDAWCLBWTD-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: This compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: The interaction of this compound with its molecular targets can lead to the modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)thiazole-4-carboxamide
  • N-(furan-2-ylmethyl)benzene-1-sulfonamide

Uniqueness

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide is unique due to the presence of both a furan ring and a thiazole ring in its structure, which can confer specific electronic and steric properties that are not present in similar compounds

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-12-15(22-16(18-12)14-8-5-9-21-14)10-17-23(19,20)11-13-6-3-2-4-7-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIPKDAWCLBWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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